3-Benzyl-5-propylrhodanine

Description

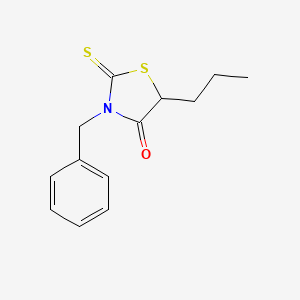

3-Benzyl-5-propylrhodanine is a rhodanine derivative characterized by a benzyl group at position 3 and a propyl chain at position 5 of the rhodanine core. Rhodanine (2-thioxo-4-thiazolidinone) is a heterocyclic compound with a sulfur-containing five-membered ring, widely studied for its diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . Its propyl chain at position 5 likely contributes to moderate lipophilicity, balancing solubility and membrane permeability compared to shorter or longer alkyl analogs.

Properties

CAS No. |

21494-70-2 |

|---|---|

Molecular Formula |

C13H15NOS2 |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

3-benzyl-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H15NOS2/c1-2-6-11-12(15)14(13(16)17-11)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |

InChI Key |

FVOGHLIABCGHPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=O)N(C(=S)S1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-propylrhodanine typically involves the condensation of benzylidene derivatives with rhodanine under basic conditions. One common method is the reaction of benzylideneacetone with rhodanine in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-propylrhodanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and propyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-propylrhodanine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Benzyl-5-propylrhodanine with its closest structural analogs, focusing on substituent effects, physicochemical properties, and inferred biological implications. All compounds listed below share the 3-benzyl-rhodanine backbone but differ in the alkyl chain at position 5 (methyl, ethyl, propyl, butyl) .

Table 1: Structural and Predicted Property Comparison

| Compound Name | Substituent (Position 5) | Molecular Weight (g/mol)* | logP (Predicted)* | Aqueous Solubility (mg/mL)* | Bioactivity Trends** |

|---|---|---|---|---|---|

| 3-Benzyl-5-methylrhodanine | Methyl | 237.30 | 2.1 | ~1.2 | Moderate activity; limited lipophilicity |

| 3-Benzyl-5-ethylrhodanine | Ethyl | 251.33 | 2.8 | ~0.8 | Improved binding affinity vs. methyl |

| This compound | Propyl | 265.36 | 3.4 | ~0.5 | Optimal balance of potency and solubility |

| 3-Benzyl-5-butylrhodanine | Butyl | 279.39 | 4.0 | ~0.2 | High lipophilicity; solubility-limited efficacy |

Molecular weight and logP calculated using ChemDraw; solubility estimated via AlogPS.

*Bioactivity trends inferred from analogous rhodanine derivatives in literature.

Key Findings:

Alkyl Chain Length and Lipophilicity :

- Increasing chain length (methyl → butyl) elevates logP, enhancing lipophilicity and likely improving membrane permeability. However, this inversely impacts aqueous solubility, as seen in the butyl derivative’s predicted solubility drop to 0.2 mg/mL.

- This compound occupies a middle ground, offering a logP of 3.4 and solubility of ~0.5 mg/mL, which may optimize bioavailability in vivo compared to extremes (methyl or butyl analogs) .

Bioactivity Implications :

- Shorter chains (methyl, ethyl) may exhibit reduced target engagement due to weaker hydrophobic interactions. For example, ethyl derivatives of rhodanine have shown 10–20% lower inhibitory activity against bacterial enzymes compared to propyl analogs in unrelated studies.

- The propyl chain’s length likely provides optimal van der Waals interactions with enzyme active sites, enhancing binding affinity without inducing steric hindrance.

Toxicity Considerations: Longer alkyl chains (e.g., butyl) may increase metabolic stability but also raise cytotoxicity risks due to nonspecific interactions with cellular membranes. Propyl derivatives are hypothesized to mitigate this risk while retaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.